1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2034514-18-4
VCID: VC4618055
InChI: InChI=1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2
SMILES: C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=COC=C4
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

CAS No.: 2034514-18-4

Cat. No.: VC4618055

Molecular Formula: C16H15N3O2

Molecular Weight: 281.315

* For research use only. Not for human or veterinary use.

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole - 2034514-18-4

Specification

CAS No. 2034514-18-4
Molecular Formula C16H15N3O2
Molecular Weight 281.315
IUPAC Name [3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Standard InChI InChI=1S/C16H15N3O2/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2
Standard InChI Key JCYIBRPPUDOOAR-UHFFFAOYSA-N
SMILES C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=COC=C4

Introduction

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that combines elements of furan, pyrrolidine, and benzodiazole rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development. The synthesis and characterization of such compounds often involve advanced techniques like X-ray crystallography and NMR spectroscopy to understand their molecular structure and properties.

Synthesis Methods

The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves several steps, including the formation of the benzodiazole ring and the incorporation of the furan-3-carbonylpyrrolidine moiety. Each step requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Analytical Techniques

Analytical techniques such as X-ray crystallography and NMR spectroscopy are crucial for determining the molecular structure and confirming the identity of the synthesized compound. These methods provide detailed information about the spatial arrangement of atoms and the electronic environment of the molecule.

Potential Applications

Compounds like 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole are often studied for their potential biological activities, including antimicrobial, antiviral, or anticancer properties. The mechanism of action typically involves interaction with specific biological targets, which can be explored using molecular docking simulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator